molecular formula C31H53N9O6 B561576 Rllft-NH2 CAS No. 447408-68-6

Rllft-NH2

Cat. No.: B561576
CAS No.: 447408-68-6
M. Wt: 647.822
InChI Key: ILPOBMZRIPLMBB-GFGQVAFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a protease-activated receptor 1 selective agonist that significantly increases the nociceptive threshold . This compound is primarily used in scientific research to study the biological activity and mechanisms of protease-activated receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rllft-NH2 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole, and the deprotection steps involve the use of trifluoroacetic acid .

Industrial Production Methods

While this compound is primarily synthesized for research purposes, industrial production methods would involve scaling up the solid-phase peptide synthesis process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rllft-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acid residues.

Scientific Research Applications

Rllft-NH2 is widely used in scientific research for various applications, including:

    Chemistry: Studying the structure-activity relationships of protease-activated receptor 1 agonists.

    Biology: Investigating the role of protease-activated receptors in cellular signaling and physiological processes.

    Medicine: Exploring the potential therapeutic applications of protease-activated receptor 1 agonists in pain management and other conditions.

    Industry: Developing new peptide-based drugs and therapeutic agents

Mechanism of Action

Rllft-NH2 exerts its effects by binding to and activating protease-activated receptor 1. This receptor is a G protein-coupled receptor that is activated by proteolytic cleavage. Upon activation, the receptor initiates a signaling cascade that leads to various cellular responses, including changes in ion transport, secretion, and nociception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rllft-NH2 is unique due to its reversed amino acid sequence compared to TFLLR-NH2. This unique sequence allows it to serve as a control peptide in experiments studying the biological activity of protease-activated receptor 1 agonists .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N9O6/c1-17(2)14-22(37-27(43)21(32)12-9-13-36-31(34)35)28(44)38-23(15-18(3)4)29(45)39-24(16-20-10-7-6-8-11-20)30(46)40-25(19(5)41)26(33)42/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPOBMZRIPLMBB-GFGQVAFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does RLLFT-NH2 help researchers understand the role of PAR1 in the mouse colon?

A1: The research paper [] investigates the role of PAR1 in regulating ion transport in the mouse colon. The researchers observed that activating PAR1 with TFLLR-NH2 led to a decrease in neurally evoked chloride secretion. To confirm that this effect was specifically due to PAR1 activation and not a non-specific effect of peptide binding, they utilized this compound. This reverse sequence peptide did not elicit the same decrease in chloride secretion, supporting the conclusion that the observed effect was indeed mediated by PAR1 activation [].

Q2: Besides the mouse colon, has this compound been used to study PAR1 in other organ systems?

A2: Yes, the second research paper [] utilizes this compound to study the role of PAR1 in a mouse model of prostatitis. Similar to its use in the colon study, this compound served as a negative control to confirm the specificity of the PAR1-activating peptide, TFLLR-NH2, in modulating inflammation in the prostate []. This highlights the versatility of this compound as a tool for studying PAR1 across various organ systems.

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